2,7-Dichlorobenzo[d]thiazole synthesis from 7-chlorobenzo[d]thiazole-2(3H)-thione
2,7-Dichlorobenzo[d]thiazole synthesis from 7-chlorobenzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2,7-dichlorobenzo[d]thiazole from its precursor, 7-chlorobenzo[d]thiazole-2(3H)-thione. The document outlines the chemical reaction, experimental protocols, and key data points relevant to this transformation, designed to be a valuable resource for professionals in chemical research and pharmaceutical development.
Reaction Overview
The synthesis involves the chlorination of 7-chlorobenzo[d]thiazole-2(3H)-thione at the 2-position using sulfuryl chloride as the chlorinating agent. This reaction is a direct method to replace the thione group with a chlorine atom, yielding the desired 2,7-dichlorinated benzothiazole derivative.
Caption: Reaction pathway for the synthesis of 2,7-Dichlorobenzo[d]thiazole.
Experimental Protocol
This section details a general laboratory procedure for the synthesis of 2,7-dichlorobenzo[d]thiazole. The protocol is based on established methodologies for the chlorination of mercaptobenzothiazoles.[1]
2.1 Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 7-chlorobenzo[d]thiazole-2(3H)-thione | C₇H₄ClNS₂ | 201.70 | Starting Material |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | Chlorinating Agent |
| Water | H₂O | 18.02 | Promoter/Quencher |
| Acetonitrile | C₂H₃N | 41.05 | Solvent |
2.2 General Synthetic Procedure
The following is a general method for the synthesis of 2,7-dichlorobenzo[d]thiazole from 7-chlorobenzo[d]thiazole-2(3H)-thione[1]:
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Reaction Setup: In a suitable reaction vessel, a mixture of 7-chlorobenzo[d]thiazole-2(3H)-thione (>1 g, 1 equivalent) and sulfuryl chloride (10 equivalents) is prepared.
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Initial Reaction: The mixture is stirred at a temperature of 20-25 °C for 15 minutes.
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Water Addition: Subsequently, water (2 equivalents) is added to the reaction mixture. The addition of water has been found to substantially increase the effectiveness of the reaction, which is attributed to the formation of acid by the partial hydrolysis of sulfuryl chloride.
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Continued Reaction: Stirring is continued for an additional 3 hours at 20-25 °C. The progress of the reaction can be monitored by taking samples, quenching them with an acetonitrile/water mixture (2:1), and analyzing by High-Performance Liquid Chromatography (HPLC).[1]
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Work-up and Isolation: Upon completion, the reaction mixture is diluted with acetonitrile (approximately 5 volumes relative to the initial reaction mixture). The reaction is then quenched by the slow addition of water (approximately 20 volumes), which causes the product to precipitate out of the aqueous solution.[1]
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Purification: The solid product is collected by filtration and washed with distilled water.
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Drying: The final product, pure 2,7-dichlorobenzo[d]thiazole, is dried under vacuum.[1]
2.3 Safety Precautions
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Sulfuryl chloride is corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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The reaction generates acidic gases. Ensure proper scrubbing or venting of the reaction off-gases.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow diagram for the synthesis of 2,7-Dichlorobenzo[d]thiazole.
Data Summary
This section provides a summary of the reaction conditions and the physical properties of the final product. Note that a specific yield for this reaction is not detailed in the readily available literature.
4.1 Reaction Parameters
| Parameter | Value |
| Stoichiometry (SM:SO₂Cl₂:H₂O) | 1 : 10 : 2 |
| Temperature | 20-25 °C |
| Reaction Time | 3 hours and 15 minutes |
| Work-up Procedure | Precipitation from aqueous solution |
4.2 Product Characterization
| Property | Value | Reference |
| Chemical Name | 2,7-Dichlorobenzo[d]thiazole | |
| CAS Number | 2942-23-6 | |
| Molecular Formula | C₇H₃Cl₂NS | |
| Molecular Weight | 204.08 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 286.8 °C at 760 mmHg | [2] |
| Density | 1.567 g/cm³ | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |
Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS) for 2,7-dichlorobenzo[d]thiazole is not provided in the cited sources. Researchers should perform standard analytical characterization to confirm the structure and purity of the synthesized compound.
Conclusion
The synthesis of 2,7-dichlorobenzo[d]thiazole from 7-chlorobenzo[d]thiazole-2(3H)-thione can be effectively achieved through a straightforward chlorination reaction with sulfuryl chloride. The procedure is conducted at room temperature and employs a simple precipitation method for product isolation. This guide provides the necessary procedural details for researchers to replicate this synthesis. For quantitative analysis and quality control, it is imperative to determine the reaction yield and confirm the product's identity and purity through standard spectroscopic techniques.
